Methyl 2-(3-azabicyclo[3.1.0]hexan-6-yl)acetate hydrochloride
Description
Methyl 2-(3-azabicyclo[3.1.0]hexan-6-yl)acetate hydrochloride (CAS: 2102502-56-5) is a bicyclic compound featuring a 3-azabicyclo[3.1.0]hexane core with a methyl ester and an acetamide side chain. Its molecular formula is C₇H₁₂ClNO₂, with a molecular weight of 177.63 g/mol .
Properties
Molecular Formula |
C8H14ClNO2 |
|---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
methyl 2-(3-azabicyclo[3.1.0]hexan-6-yl)acetate;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c1-11-8(10)2-5-6-3-9-4-7(5)6;/h5-7,9H,2-4H2,1H3;1H |
InChI Key |
FXYGUPVLDIACMR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1C2C1CNC2.Cl |
Origin of Product |
United States |
Preparation Methods
Cycloaddition-Based Synthesis of the Azabicyclo[3.1.0]hexane Core
A reliable and modern approach involves the 1,3-dipolar cycloaddition (1,3-DC) of cyclopropenes with azomethine ylides, which are stable 1,3-dipoles generated from protonated Ruhemann's purple (PRP). This method affords bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexanes with moderate to good yields and high diastereofacial selectivity under mild conditions.
- Both 3-substituted and 3,3-disubstituted cyclopropenes have been successfully employed.
- The reaction proceeds with high stereochemical control.
- Density Functional Theory (DFT) studies at the M11/cc-pVDZ level support the mechanistic pathway involving HOMO-LUMO interactions.
This method allows the efficient assembly of the azabicyclo[3.1.0]hexane ring system, which can be further functionalized to introduce the methyl acetate group.
Reduction and Functionalization Routes
Another key synthetic route involves the reduction of precursors bearing protected or substituted azabicyclo[3.1.0]hexane frameworks:
- An efficient and economical process for preparing racemic 6,6-dimethyl-3-azabicyclo[3.1.0]hexane and its salts has been reported.
- The process employs alkali metal borohydride as a reducing agent in the presence of an acid to reduce compounds of the formula II to the desired azabicyclo compound.
- This reduction can be performed in a single step with high yield and purity.
- Subsequent debenzylation (if benzyl protecting groups are present) can be achieved by hydrogenation using palladium hydroxide or by heating with 1-chloroethyl chloroformate, yielding the free amine.
- The free amine can then be esterified or reacted with methyl bromoacetate or similar reagents to introduce the methyl 2-acetate group.
- Finally, treatment with hydrochloric acid affords the hydrochloride salt.
Purification and Salt Formation
- After synthesis, the compound is typically purified by column chromatography using solvent systems such as heptane/ethyl acetate or ethyl acetate/hexane mixtures.
- The hydrochloride salt is formed by treating the free amine with hydrochloric acid in aqueous or alcoholic media, followed by isolation of the precipitated salt.
- Washing steps with water, sodium bicarbonate, or sodium chloride solutions help remove impurities.
- Drying under reduced pressure completes the preparation of the hydrochloride salt.
- Data Table: Summary of Key Preparation Steps
- The 1,3-dipolar cycloaddition method provides a stereoselective and versatile route to the azabicyclo[3.1.0]hexane core, allowing access to various substituted derivatives, which is valuable for medicinal chemistry applications.
- The reduction strategy using alkali metal borohydride in acidic media is an improved process over prior art, offering better yields, fewer steps, and higher purity, making it suitable for scale-up and industrial production.
- Debenzylation using palladium hydroxide is preferred over palladium on carbon as it provides cleaner reactions and avoids over-reduction or side reactions.
- Purification by column chromatography and salt formation steps are standard but critical to obtaining the hydrochloride salt in a form suitable for further use or biological testing.
- The synthetic routes are supported by spectroscopic characterization (NMR, IR, HRMS) and purity assessments to confirm the identity and quality of the final product.
The preparation of methyl 2-(3-azabicyclo[3.1.0]hexan-6-yl)acetate hydrochloride involves sophisticated synthetic methodologies centered on the efficient construction of the azabicyclo[3.1.0]hexane ring system. The most authoritative methods include:
- 1,3-dipolar cycloaddition reactions for ring construction with high stereochemical control.
- Reduction of precursor compounds using alkali metal borohydride in acidic conditions for economical and high-yield synthesis.
- Subsequent functionalization and salt formation steps to yield the hydrochloride salt with high purity.
These methods are well-documented in patent literature and peer-reviewed research, providing a robust foundation for the synthesis of this compound in both research and industrial settings.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and methanol. This reaction is critical for generating intermediates in pharmaceutical synthesis:
-
Acidic Hydrolysis : Achieved using HCl or H₂SO₄, producing 2-(3-azabicyclo[3.1.0]hexan-6-yl)acetic acid.
-
Basic Hydrolysis : Conducted with NaOH or KOH, forming the carboxylate salt, which can be acidified to isolate the free acid.
Nucleophilic Substitution Reactions
The ester group participates in nucleophilic acyl substitution with amines or alcohols, enabling derivatization:
-
Aminolysis : Reacts with primary or secondary amines (e.g., benzylamine) to form amide derivatives. For example, interactions with azetidine derivatives yield compounds with enhanced receptor-binding properties .
-
Transesterification : In methanol or ethanol with catalytic acid, the methyl ester is exchanged for ethyl or other alkyl esters.
Ring-Opening Reactions of the Bicyclic System
The 3-azabicyclo[3.1.0]hexane core undergoes ring-opening under specific conditions:
-
Acid-Catalyzed Ring Opening : In concentrated HCl, the bicyclic system opens to form linear amines or iminium intermediates, which can be trapped with nucleophiles (e.g., water or alcohols) .
-
Base-Mediated Ring Expansion : Treatment with strong bases (e.g., LDA) induces strain relief, leading to six-membered ring formation .
Functionalization at the Amine Group
The tertiary amine undergoes alkylation or acylation to generate N-substituted derivatives:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) to form quaternary ammonium salts. This modification enhances metabolic stability in pharmacological studies .
-
Acylation : Acetyl chloride or anhydrides introduce acyl groups, altering solubility and bioactivity .
Hydrogenolysis of Protective Groups
When N-benzyl protective groups are present, catalytic hydrogenolysis removes them under mild conditions:
-
Conditions : Pd/C (10% wt) in methanol under H₂ (1.5–7 atm) at 25–50°C .
-
Outcome : Cleaves benzyl groups to yield free amines, crucial for synthesizing bioactive intermediates like 2-carboxy-3-azabicyclo[3.1.0]hexane .
Comparative Reactivity of Structural Analogues
The table below highlights key differences in reactivity among related bicyclic compounds:
Scientific Research Applications
Methyl 2-((1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl)acetate hydrochloride, also known as methyl 2-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]acetate hydrochloride, is a chemical compound with the CAS number 2102502-56-5 . It features a 3-azabicyclo[3.1.0]hexane structure substituted with a methyl acetate group . Information regarding the specific applications of this compound is limited within the provided search results; however, its structural features suggest potential uses in pharmaceutical research.
Chemical Properties
- IUPAC Name: methyl 2-((1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl)acetate hydrochloride
- Linear Formula:
- Molecular Weight: 191.66
Potential Applications
Given its azabicyclo[3.1.0]hexane core, this compound may be relevant in the synthesis of various pharmaceutical agents. Azabicyclo[3.1.0]hexane derivatives are found in a number of bioactive compounds, as seen in the example of 3,6-disubstituted azabicyclo[3.1.0]hexane derivatives . Additionally, certain azabicyclo quinolone carboxylic acids have been explored in research .
Potential applications may include:
- Pharmaceutical Research: As an intermediate in synthesizing more complex molecules with potential therapeutic applications .
- Activation Analysis: Useful in identifying and measuring trace elements in manufacturing and research projects that demand high purity standards .
- Synthesis of complex organic molecules: Building block in organic chemistry .
Mechanism of Action
The mechanism of action of Methyl 2-[rel-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetate hydrochloride involves its interaction with various molecular targets. The bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Similarity Scores
The following table highlights key structural analogs and their similarity scores (based on ):
| Compound Name | CAS Number | Similarity Score | Key Structural Differences |
|---|---|---|---|
| Methyl 2-(piperidin-4-yl)acetate hydrochloride | 1211510-15-4 | 0.85 | Piperidine ring instead of bicyclic system |
| Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate HCl | 1211510-15-4 | 0.84 | Ethyl ester vs. methyl ester |
| Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate HCl | 1212063-26-7 | N/A | Stereochemistry (exo configuration) |
| N-(3-azabicyclo[3.1.0]hexan-6-yl)acetamide | 323575-29-7 | N/A | Amide group instead of ester |
Key Observations :
- Ethyl ester analogs exhibit lower polarity, which may enhance lipid solubility but reduce metabolic stability compared to methyl esters .
- Stereochemical variations (e.g., exo vs. endo) significantly impact crystallinity and bioavailability, as seen in methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate HCl .
Physicochemical and Pharmacopeial Properties
Table 2: Physicochemical Comparison
| Property | Target Compound | Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate HCl | Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate HCl |
|---|---|---|---|
| Molecular Formula | C₇H₁₂ClNO₂ | C₈H₁₄ClNO₂ | C₇H₁₂ClNO₂ |
| Molecular Weight (g/mol) | 177.63 | 191.66 | 177.63 |
| Crystallinity | Not reported | Meets USP standards 〈695〉 | High (suitable for formulation) |
| Stability | Hydrochloride salt enhances | Sensitive to hydrolysis due to ethyl ester | Stable under anhydrous conditions |
Notes:
- The target compound’s hydrochloride salt improves solubility and stability, critical for pharmaceutical applications .
- Ethyl ester analogs may require stricter storage conditions to prevent ester hydrolysis .
- Crystallinity data for the target compound is lacking but inferred from structurally related compounds meeting pharmacopeial standards .
Biological Activity
Methyl 2-(3-azabicyclo[3.1.0]hexan-6-yl)acetate hydrochloride is a bicyclic compound notable for its potential biological activities, particularly in pharmacology. This article explores its biological properties, mechanisms of action, and possible therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₄ClNO₂
- Molecular Weight : 191.65 g/mol
- Appearance : Typically a white to yellow solid, soluble in polar solvents due to its hydrochloride salt form.
The compound features a bicyclic structure with a nitrogen atom in the ring, contributing to its reactivity and biological activity. The presence of an ester functional group enhances its potential interactions with biological systems .
Preliminary studies suggest that this compound may interact with various neurotransmitter receptors, particularly opioid receptors, which are known to play a critical role in pain modulation . This interaction indicates potential analgesic and anti-inflammatory properties, making it a candidate for pain management therapies.
Pharmacological Studies
Research has indicated promising results regarding the compound's receptor binding affinity and metabolic stability:
- Receptor Interaction : It has been shown to bind to opioid receptors, which are essential targets for analgesic drugs.
- Metabolic Stability : Studies indicate that it possesses reasonable metabolic stability in human liver microsomes, suggesting a favorable pharmacokinetic profile .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride | C₈H₁₄ClNO₂ | Similar bicyclic structure; different substituent |
| Methyl 2-(3-pyrrolidinyl)acetate | C₇H₁₃NO₂ | Contains a pyrrolidine ring; different nitrogen placement |
| Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride | C₉H₁₆ClNO | Additional methyl groups; altered sterics |
These compounds illustrate variations in substituents and ring structures that can influence their biological activities and chemical reactivities .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Analgesic Effects : In animal models, the compound demonstrated significant analgesic activity comparable to established opioid analgesics.
- Anti-inflammatory Properties : In vitro studies showed that it could reduce inflammatory markers in cell cultures, suggesting potential use in treating inflammatory conditions.
- Metabolic Studies : Research indicated that the compound maintains stability during metabolic processes, which is crucial for its efficacy as a therapeutic agent .
Q & A
Basic Research Questions
Q. How can the identity and purity of Methyl 2-(3-azabicyclo[3.1.0]hexan-6-yl)acetate hydrochloride be confirmed experimentally?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm the bicyclic structure and ester functionality. For example, the bicyclo[3.1.0]hexane core shows distinct proton splitting patterns (e.g., bridgehead protons at δ 1.8–2.2 ppm) .
- Infrared Spectroscopy (IR) : Validate the ester carbonyl stretch (~1740 cm) and hydrochloride salt formation (broad N–H stretches ~2500 cm) .
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with UV detection (λ = 210–220 nm) to assess purity (>95% recommended for pharmacological studies) .
Q. What synthetic routes are commonly employed to prepare bicyclo[3.1.0]hexane-based intermediates like this compound?
- Methodological Answer :
- Hydrogenation of Dibenzylamine Precursors : Catalytic hydrogenation (e.g., Pd/C under H) removes protecting groups (e.g., dibenzylamino groups) to yield the free amine, followed by esterification .
- Cyclopropanation Strategies : Use methyl 2-chloro-2-cyclopropylideneacetate as a starting material for annulation reactions to construct the bicyclic core .
- Salt Formation : React the freebase amine with HCl in EtOAc to generate the hydrochloride salt .
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing enantiopure forms of this compound be addressed?
- Methodological Answer :
- Chiral Resolution : Use chiral stationary phase HPLC or diastereomeric salt formation (e.g., tartaric acid derivatives) to separate enantiomers .
- Asymmetric Catalysis : Employ chiral catalysts (e.g., Pd with BINAP ligands) during cyclopropanation to control stereochemistry .
- X-ray Crystallography : Confirm absolute configuration of resolved enantiomers using single-crystal diffraction .
Q. What strategies are recommended for optimizing yield in large-scale synthesis?
- Methodological Answer :
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or THF) to improve solubility of intermediates .
- Catalyst Screening : Test Pd/C, Raney Ni, or PtO for hydrogenation efficiency; Pd/C often provides >90% conversion .
- Process Monitoring : Track reaction progress via TLC or in situ FTIR to minimize over-reduction or side-product formation .
Q. How can researchers reconcile contradictory bioactivity data reported for structurally similar azabicyclo compounds?
- Methodological Answer :
- Purity Reassessment : Verify compound purity (>95%) via LC-MS and elemental analysis to rule out impurities as confounding factors .
- Structural Confirmation : Compare -NMR data with literature to ensure correct regiochemistry (e.g., 6-yl vs. 3-yl substitution) .
- Assay Standardization : Replicate assays under controlled conditions (e.g., cell line, incubation time) to isolate structural effects .
Q. What analytical methods are critical for validating the stability of this compound under physiological conditions?
- Methodological Answer :
- pH Stability Studies : Incubate the compound in buffers (pH 1–9) and analyze degradation via HPLC at 37°C over 24–72 hours .
- Plasma Stability Assays : Expose to human plasma at 37°C; quench with acetonitrile and quantify remaining compound using LC-MS/MS .
- Forced Degradation : Apply heat (40–60°C), light (UV), or oxidizing agents (HO) to identify degradation pathways .
Pharmacological and Mechanistic Questions
Q. What in vitro assays are recommended to explore the biological activity of this compound?
- Methodological Answer :
- Receptor Binding Assays : Screen against GPCRs (e.g., serotonin or dopamine receptors) using radioligand displacement .
- Enzyme Inhibition Studies : Test against acetylcholinesterase or monoamine oxidases via spectrophotometric/fluorometric methods .
- Cytotoxicity Profiling : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .
Q. How can computational tools aid in predicting the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADME Prediction : Use SwissADME or ADMETLab to estimate logP, BBB permeability, and CYP450 interactions .
- Molecular Docking : Perform docking studies (AutoDock Vina) against target proteins (e.g., SST2 receptors) to hypothesize binding modes .
- MD Simulations : Run GROMACS simulations to assess stability of ligand-receptor complexes over 100 ns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
